(E)-Ethyl 3-(4-hydroxyphenyl)acrylate, also known as ethyl p-coumarate, is a naturally occurring compound found in various plants and honey []. It has garnered interest in scientific research due to its potential applications in various fields, including:
p-Coumaric acid ethyl ester is an organic compound classified as a hydroxycinnamic acid ester, with the chemical formula C₁₁H₁₂O₃. Its systematic IUPAC name is ethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate. This compound is characterized by its aromatic structure, which includes a phenolic group and an ester functional group, contributing to its biological activity and potential applications in various fields. p-Coumaric acid ethyl ester has been identified in several natural sources, including plants like Cannabis sativa and camellia pollen, where it plays roles in plant defense and metabolism .
These reactions are significant for its synthesis and modification for various applications .
p-Coumaric acid ethyl ester exhibits a range of biological activities:
These activities suggest potential therapeutic applications in dermatology and diabetes management .
The synthesis of p-coumaric acid ethyl ester typically involves the following methods:
p-Coumaric acid ethyl ester has diverse applications across several fields:
Studies have focused on the interactions of p-coumaric acid ethyl ester with various enzymes:
These interactions are crucial for developing targeted therapies based on this compound.
Several compounds share structural similarities with p-coumaric acid ethyl ester. Here is a comparison highlighting their uniqueness:
Compound | Chemical Formula | Key Features | Unique Aspects |
---|---|---|---|
p-Coumaric Acid | C₉H₈O₃ | Hydroxycinnamic acid | Precursor to various esters |
Ethyl p-Coumarate | C₁₁H₁₂O₃ | Ester derivative of p-coumaric acid | Similar structure but different biological activity |
Ferulic Acid | C₁₀H₁₂O₄ | Contains methoxy group; stronger antioxidant | More potent antioxidant properties |
Caffeic Acid | C₉H₈O₄ | Contains additional hydroxyl group | Broader range of biological activities |
p-Coumaric acid ethyl ester stands out due to its specific inhibitory effects on enzymes like tyrosinase and aldose reductase, which are not universally shared among similar compounds. Its unique combination of properties makes it a candidate for various applications in health and food industries .